2-methyl-N-(trifluoromethyl)aniline
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Overview
Description
It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of trifluoromethylbenzene to produce a mixture of nitrotrifluoromethylbenzenes, followed by reduction to the corresponding amines . Another method involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale processes such as reductive dechlorination of nitro or amino-substituted compounds in the presence of hydrogen and catalysts . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating reactions .
Major Products Formed
Major products formed from these reactions include nitrotrifluoromethylbenzenes, aminotrifluoromethylbenzenes, and other substituted derivatives .
Scientific Research Applications
2-Methyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including analgesics like flunixin.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as the NMDA receptor. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more effectively and interact with specific receptors and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently on the benzene ring.
4-(Trifluoromethyl)aniline: Another positional isomer with the trifluoromethyl group at the para position
Uniqueness
2-Methyl-N-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
AJMYOJIRIANARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(F)(F)F |
Origin of Product |
United States |
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